molecular formula C8H5ClFNO3 B10971411 2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid

2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid

Katalognummer: B10971411
Molekulargewicht: 217.58 g/mol
InChI-Schlüssel: OJUWBNZOUDHLMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid is a chemical compound that features a chloro and fluoro substituted aniline group attached to an oxoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid typically involves the reaction of 3-chloro-4-fluoroaniline with oxoacetic acid derivatives. One common method involves the condensation of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

2-(3-Chlor-4-fluoranilino)-2-oxoessigsäure ist durch das Vorhandensein von sowohl Chlor- als auch Fluorsubstituenten einzigartig, die ihre Reaktivität und Interaktionen mit anderen Molekülen beeinflussen können.

Eigenschaften

Molekularformel

C8H5ClFNO3

Molekulargewicht

217.58 g/mol

IUPAC-Name

2-(3-chloro-4-fluoroanilino)-2-oxoacetic acid

InChI

InChI=1S/C8H5ClFNO3/c9-5-3-4(1-2-6(5)10)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)

InChI-Schlüssel

OJUWBNZOUDHLMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)C(=O)O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.